molecular formula C9H17NO3 B063764 cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane CAS No. 170299-61-3

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Cat. No.: B063764
CAS No.: 170299-61-3
M. Wt: 187.24 g/mol
InChI Key: OCKKMJSVLVALMF-RNFRBKRXSA-N
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Description

Cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the protection of the amine group using the Boc (tert-butyloxycarbonyl) protecting group, followed by cyclopropanation reactions that introduce the hydroxymethyl group at the desired position.

The biological activity of this compound has been studied primarily in the context of its interactions with various enzymes and receptors. Its structural configuration allows it to act as a potential inhibitor for certain glycosidases and other enzymes involved in metabolic pathways.

Case Studies

  • Glycosidase Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory effects against glycosidases. For instance, a related compound showed a Ki value of 1.18 mM against β-galactosidase from Escherichia coli, highlighting its potential as a glycosidase inhibitor .
  • Neuraminidase Activity : Interestingly, certain derivatives have been found to enhance neuraminidase activity from Vibrio cholerae by up to 100%, suggesting a dual role in enzymatic modulation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Target Enzyme Activity (Ki/MIC) Remarks
This compoundβ-GalactosidaseKi = 1.18 mMModerate inhibition observed
Related CompoundNeuraminidaseIncreased activityEnhances enzyme activity significantly
Analog 1Various GlycosidasesMIC < 0.125 mg/dm³Strong antibacterial properties

Research Findings

Recent studies have provided insights into the conformational behavior and stability of this compound. Computational analyses suggest that the compound adopts specific conformations that minimize steric repulsion, influencing its biological interactions . Furthermore, structure-activity relationship (SAR) studies have indicated that modifications to the cyclopropane ring can significantly alter its biological efficacy .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKKMJSVLVALMF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641004
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170299-61-3
Record name tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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